H-Lys(butyryl)-OH
Description
Conceptual Framework of Lysine (B10760008) Butyrylation (Kbu) as an Acylation Post-Translational Modification (PTM)
The biochemical donor for this modification is butyryl-coenzyme A (butyryl-CoA), a molecule derived from cellular metabolic pathways. oup.com The transfer of the butyryl group from butyryl-CoA to the lysine residue is catalyzed by enzymes known as "writers." Notably, several lysine acetyltransferases (KATs), including the well-studied p300 and CREB-binding protein (CBP), have been shown to possess lysine butyryltransferase activity. oup.comnih.govresearchgate.net This dual functionality suggests a potential for crosstalk and competition between different acylation marks. Like other PTMs, lysine butyrylation is part of a regulatory system that includes "erasers" (deacylases) that remove the mark and "readers" that recognize the modified lysine to trigger downstream cellular events. This modification is integral to the regulation of gene expression, cellular metabolism, and signal transduction. mtoz-biolabs.com
Historical Context and Discovery of Lysine Butyrylation
The existence of lysine butyrylation as a novel PTM was first reported in 2007 by a research group led by Yingming Zhao. oup.comcapes.gov.brresearchgate.netresearchgate.net This discovery was a significant advancement in the field of proteomics and epigenetics, expanding the known repertoire of histone modifications. The identification was made possible through the application of high-resolution mass spectrometry techniques to analyze histones, which are proteins that package and order DNA into chromatin. oup.com
Initially, the modification was identified on core histones in cultured human cells and was characterized as n-butyrylation, referring to the straight-chain form of the butyryl group. oup.combiorxiv.org The discovery demonstrated that, in addition to the well-known acetylation, longer-chain acyl groups could also modify histones, suggesting a more complex regulatory code than previously understood. capes.gov.brresearchgate.net This finding opened new avenues of research into how cellular metabolism, specifically the availability of short-chain fatty acids, could directly influence chromatin structure and gene regulation.
Relationship to Other Lysine Acylations and Their Epigenetic Significance
Lysine butyrylation belongs to a growing family of lysine acylation PTMs, which includes acetylation (Kac), propionylation (Kpr), crotonylation (Kcr), succinylation (Ksucc), malonylation (Kma), and glutarylation (Kglu), among others. oup.comembopress.org These modifications collectively form a critical layer of epigenetic regulation. By altering the chemical properties of histone tails, these acylations can influence chromatin compaction and the accessibility of DNA to transcription factors, thereby modulating gene expression. researchgate.netnih.gov
A crucial aspect of this regulatory landscape is the potential for distinct biological outcomes depending on the specific type of acylation, even when it occurs on the same lysine residue. oup.combiorxiv.org For instance, research has shown that butyrylation and acetylation can compete for the same sites on histone H4, specifically lysines 5 and 8 (H4K5, H4K8). This competition can affect the binding of "reader" proteins, such as the bromodomain-containing protein Brdt, which is essential during spermatogenesis. The presence of butyrylation instead of acetylation at these sites can delay the removal of histones from DNA, impacting genome reorganization in developing sperm cells. oup.combiorxiv.orgresearchgate.net This highlights how different acylations, derived from distinct metabolic acyl-CoA pools, can link the metabolic state of a cell directly to specific epigenetic outcomes. embopress.orgembl.de
Table 1: Comparison of Common Lysine Acylation Modifications
| Modification | Acyl Group | Donor Molecule | Key Characteristics |
|---|---|---|---|
| Acetylation | Acetyl | Acetyl-CoA | Well-studied, generally associated with active transcription. |
| Propionylation | Propionyl | Propionyl-CoA | Structurally similar to acetylation, also linked to transcriptional activation. frontiersin.org |
| Butyrylation | Butyryl | Butyryl-CoA | Larger and more hydrophobic than acetyl; can induce unique structural changes and gene expression patterns. capes.gov.br |
| Crotonylation | Crotonyl | Crotonyl-CoA | Contains an unsaturated bond; marks active gene promoters. nih.gov |
| Succinylation | Succinyl | Succinyl-CoA | Introduces a negative charge, significantly altering the local electrostatic environment. oup.com |
| Malonylation | Malonyl | Malonyl-CoA | Also introduces a negative charge; implicated in metabolic regulation. nih.gov |
Upon its initial discovery, lysine butyrylation was presumed to involve the linear n-butyryl group. oup.combiorxiv.org However, subsequent research revealed a more nuanced picture with the identification of a structural isomer: lysine isobutyrylation (Kibu), which involves a branched-chain isobutyryl group. oup.combiorxiv.orgnih.gov Both n-butyrylation and isobutyrylation add a C4 acyl group, resulting in an identical mass shift (+70 Daltons), which makes them indistinguishable by conventional mass spectrometry alone. oup.combiorxiv.org
The distinction between these two isomers is biologically significant due to their different metabolic origins. The donor for n-butyrylation, n-butyryl-CoA, is primarily derived from the beta-oxidation of fatty acids. oup.comresearchgate.netbiorxiv.orgnih.govoup.com In contrast, the donor for isobutyrylation, isobutyryl-CoA, originates from the metabolic breakdown of the branched-chain amino acid valine. oup.comresearchgate.netbiorxiv.orgnih.govoup.com This discovery established that different metabolic pathways could converge on histone modification, creating structurally similar yet distinct epigenetic marks. This adds another layer of complexity to the "histone code," where the specific isomer present could provide a more detailed readout of the cell's metabolic state.
Table 2: Key Differences Between n-Butyrylation and Isobutyrylation
| Feature | n-Butyrylation (Knbu) | Isobutyrylation (Kibu) |
|---|---|---|
| Structure | Straight-chain butyryl group | Branched-chain isobutyryl group |
| Acyl-CoA Donor | n-butyryl-CoA | Isobutyryl-CoA |
| Metabolic Origin | Fatty acid metabolism | Valine catabolism |
| Reference | oup.combiorxiv.orgoup.com | oup.combiorxiv.orgnih.govoup.com |
Evolutionary Conservation of Lysine Butyrylation
Lysine butyrylation is not restricted to a narrow group of organisms; rather, it has been identified across a broad evolutionary spectrum. This PTM has been detected in diverse species, including single-celled eukaryotes like yeast, multicellular animals from flies to humans, and even in plants such as rice. nih.govnih.govnih.gov The presence of Kbu on core histones, including H2B, H3, and H4, in such a wide array of species strongly suggests that it is an evolutionarily conserved modification. researchgate.netnih.gov
The conservation of this PTM implies that it serves fundamental and critical biological functions that have been maintained throughout eukaryotic evolution. nih.govresearchgate.net Its role in regulating gene expression appears to be a common thread across species. For example, in rice, histone Kbu is associated with the positive regulation of gene transcription. nih.gov Furthermore, evidence of lysine acylation, including butyrylation, has also been found in bacteria, indicating that this type of modification predates the divergence of eukaryotes and prokaryotes. frontiersin.org The widespread nature of lysine butyrylation underscores its importance as a core regulatory mechanism in cellular life.
Lysine Butyryltransferases ("Writers")
The enzymes responsible for catalyzing the addition of butyryl groups to lysine residues are known as lysine butyryltransferases. nih.govnih.gov These "writer" enzymes play a crucial role in mediating the functional effects of this modification. Research has identified that several enzymes, known primarily for their role in another PTM, lysine acetylation, also possess the ability to perform butyrylation. nih.govoup.combiorxiv.org
Histone Acetyltransferases (HATs), also known as lysine acetyltransferases (KATs), are the primary enzymes identified to catalyze lysine butyrylation. nih.govoup.com While their canonical function is to transfer an acetyl group from acetyl-CoA, many of these enzymes exhibit promiscuous activity, utilizing other short-chain acyl-CoAs, including butyryl-CoA, as substrates. oup.comuniprot.org This dual functionality allows them to act as lysine butyryltransferases, linking cellular metabolism to epigenetic regulation.
The homologous proteins p300 and CREB-binding protein (CBP) are among the most well-characterized lysine acetyltransferases that also function as potent lysine butyryltransferases. nih.govoup.comresearchgate.net In vitro and in vivo studies have demonstrated their ability to catalyze both n-butyrylation and its branched-chain isomer, isobutyrylation. uniprot.orgnih.gov p300/CBP can modify lysine residues on both histone and non-histone proteins. uniprot.org The catalytic versatility of p300/CBP is attributed to a flexible acyl-binding pocket within their HAT domain, which can accommodate the larger butyryl group in addition to the acetyl group. nih.govresearchgate.net
HBO1 (Histone Acetyltransferase Binding to ORC1), also referred to as KAT7 or MYST2, is another member of the MYST family of HATs that has been identified as a versatile histone acyltransferase. researchgate.netnih.gov In addition to its acetyltransferase activity, HBO1 can catalyze histone propionylation, butyrylation, and crotonylation. researchgate.netnih.govresearchgate.net Its activity and substrate specificity are often regulated by the protein subunits it forms complexes with, such as JADE or BRPF family scaffold proteins. nih.govresearchgate.net Research indicates that HBO1 is a key enzyme responsible for acylations on Histone H3 at lysine 14 (H3K14). nih.gov
Histone Acetyltransferase 1 (HAT1) has been shown to possess lysine isobutyryltransferase activity in vitro. nih.gov HAT1 is a type B HAT, typically active in the cytoplasm where it acetylates newly synthesized histones before their incorporation into chromatin. wikipedia.orgnih.gov The discovery of its isobutyryltransferase function adds another layer to its regulatory roles. nih.gov Structural studies involving X-ray crystallography have successfully resolved the structure of HAT1 in a complex with isobutyryl-CoA, offering atomic-level insights into the catalytic mechanism of this modification. nih.govresearchgate.net
Table 1: Summary of Lysine Butyryltransferases ("Writers")
| Enzyme (HAT) | Family | Known Butyryl Activity | Key Substrates/Sites | Cofactor Dependence |
| p300/CBP | p300/CBP | n-Butyryltransferase, Isobutyryltransferase | Histones (H3, H4), Non-histone proteins | Often part of large multi-protein complexes |
| HBO1 | MYST | n-Butyryltransferase, Propionyltransferase, Crotonyltransferase | Histone H3 (especially H3K14) | Requires complex formation with JADE or BRPF scaffold proteins |
| HAT1 | GNAT | Isobutyryltransferase | Histones | Functions as a dimer or in a complex (e.g., with Hat2p in yeast) |
The enzymatic process of lysine butyrylation is fundamentally dependent on the cellular availability of the acyl donor, butyryl-coenzyme A (butyryl-CoA). oup.comresearchgate.net This metabolite exists in two isomeric forms: the linear n-butyryl-CoA and the branched-chain isobutyryl-CoA. oup.comresearchgate.net Both isomers can serve as substrates for butyryltransferases, leading to structurally distinct, though isobaric, modifications on lysine residues. oup.comoup.com The cellular pools of these acyl-CoAs directly link the metabolic state of the cell to the regulation of protein function through butyrylation.
The two isomers of butyryl-CoA originate from distinct metabolic pathways, reflecting different nutritional and metabolic inputs. oup.comresearchgate.net
n-Butyryl-CoA : The primary endogenous source of n-butyryl-CoA is the mitochondrial β-oxidation of fatty acids. researchgate.netnih.gov It is an intermediate in this catabolic pathway. nih.gov Additionally, n-butyryl-CoA can be generated from exogenous butyrate (B1204436), a short-chain fatty acid produced in large quantities by microbial fermentation of dietary fiber in the gut. nih.gov
Isobutyryl-CoA : The main pathway for isobutyryl-CoA production is the catabolism of the branched-chain amino acid (BCAA) valine. oup.comnih.govresearchgate.net The degradation of branched-chain fatty acids also contributes to the cellular pool of isobutyryl-CoA. nih.govresearchgate.net
Table 2: Metabolic Pathways of Butyryl-CoA Isomers
| Acyl-CoA Isomer | Primary Metabolic Source(s) | Cellular Location | Key Precursors |
| n-Butyryl-CoA | Fatty Acid β-oxidation, Microbial Fermentation | Mitochondria, Cytosol (from exogenous butyrate) | Fatty acids, Dietary fiber (via butyrate) |
| Isobutyryl-CoA | Branched-Chain Amino Acid (BCAA) Catabolism | Mitochondria | Valine, Branched-chain fatty acids |
Butyryl-CoA as the Acyl Donor Substrate
Cellular Pool Dynamics of Acyl-CoAs
The availability of butyryl-Coenzyme A (butyryl-CoA) is a critical determinant of the extent of lysine butyrylation within a cell. The cellular pool of butyryl-CoA is dynamic and influenced by various metabolic pathways, directly linking the cell's metabolic state to this epigenetic modification. nih.gov
Butyryl-CoA is a key intermediate in both fatty acid synthesis and β-oxidation. nih.govnih.gov During fatty acid breakdown, butyryl-CoA is generated and subsequently converted into two molecules of acetyl-CoA. nih.gov Conversely, in fatty acid synthesis, butyryl-CoA is an early intermediate. The concentration of short-chain acyl-CoAs, including butyryl-CoA, fluctuates depending on diet and the physiological condition of the cell. nih.gov For instance, in cells grown in a glucose-rich medium, butyryl-CoA synthesized from glucose metabolism is a significant source for histone butyrylation. nih.gov Deprivation of glucose or inhibition of fatty acid synthase can dramatically reduce histone butyrylation levels. nih.gov
Furthermore, the cellular butyryl-CoA pool is not homogenous and exists as a mixture of two isomers: n-butyryl-CoA and isobutyryl-CoA. oup.comnih.govoup.com These isomers are derived from distinct metabolic pathways; n-butyryl-CoA is primarily a product of fatty acid metabolism, while isobutyryl-CoA is derived from the catabolism of the amino acid valine. oup.comnih.govoup.combiorxiv.org Both isomers can act as acyl donors for lysine butyrylation, adding another layer of complexity to the regulation of this modification. oup.comoup.com Studies have shown that the ratio of these isomers can vary, with isobutyryl-CoA being more abundant than n-butyryl-CoA in certain cell types. oup.comoup.com
Table 1: Key Metabolic Pathways Influencing Butyryl-CoA Pools
| Metabolic Pathway | Role in Butyryl-CoA Availability | Key Enzymes/Intermediates |
| Fatty Acid β-Oxidation | Produces butyryl-CoA from the breakdown of fatty acids. nih.gov | Acyl-CoA Dehydrogenase Short Chain (ACADS) scienceopen.com |
| Fatty Acid Synthesis | Utilizes butyryl-CoA as an intermediate for fatty acid elongation. nih.govnih.gov | Fatty Acid Synthase (FASN) nih.gov |
| Amino Acid Catabolism | Generates isobutyryl-CoA from the breakdown of valine. oup.comnih.govoup.combiorxiv.org | Branched-chain amino acid aminotransferase |
| Ketogenesis | Can influence the availability of precursors for butyryl-CoA synthesis. nih.gov | HMG-CoA synthase |
Short-Chain Acyl-CoA Synthetase Activity
Short-chain acyl-CoA synthetases (ACSs) are enzymes that play a pivotal role in activating short-chain fatty acids, including butyrate, by converting them into their corresponding acyl-CoA thioesters. nih.govbiorxiv.org This activation step is essential for making exogenous butyrate available for lysine butyrylation. oup.comnih.govoup.combiorxiv.org When cells take up short-chain fatty acids like butyrate and isobutyrate from their environment, ACS enzymes catalyze their conversion into n-butyryl-CoA and isobutyryl-CoA, respectively. oup.comnih.govoup.combiorxiv.org This process directly links the extracellular environment and nutrient availability to the intracellular pool of butyryl-CoA, thereby influencing the landscape of lysine butyrylation. nih.gov
Lysine Debutyrylases ("Erasers")
The removal of butyryl groups from lysine residues, a process known as debutyrylation, is as critical as its addition for maintaining cellular homeostasis. This "erasing" function is primarily carried out by two major families of enzymes: the sirtuins and the classical histone deacetylases (HDACs).
Sirtuin Family Enzymes in Debutyrylation (e.g., Sirt7)
Sirtuins are a family of NAD+-dependent lysine deacylases, recognized as class III HDACs. tocris.com While initially characterized as histone deacetylases, many sirtuins exhibit broader substrate specificity and can remove a variety of acyl groups from lysine residues. nih.gov Several sirtuin members have been identified as having debutyrylase activity. scienceopen.com
SIRT7, in particular, has been shown to possess multiple deacylase activities, including debutyrylation. nih.gov Although its deacetylase activity on its own can be weak in vitro, it is significantly activated by interactions with DNA or RNA. nih.gov SIRT7 can remove various acyl modifications from lysine residues, and its activity is dependent on the cofactor NAD+, linking its function to the metabolic state of the cell. nih.gov Research has shown that upon RNA activation, SIRT7 can efficiently remove long-chain fatty acyl groups, and it is implicated in regulating global lysine fatty acylation levels in cells. researchgate.net
Table 2: Sirtuin Family Members with Debutyrylase Activity
| Sirtuin | Cellular Localization | Known Acyl Groups Removed |
| SIRT1 | Nucleus | Acetyl, Benzoyl, Phenylacetyl nih.gov |
| SIRT2 | Cytoplasm | Acetyl nih.gov |
| SIRT3 | Mitochondria | Acetyl nih.gov |
| SIRT7 | Nucleolus, Nucleoplasm | Acetyl, Butyryl, Succinyl, Myristoyl nih.gov |
Histone Deacetylases (HDACs) and Butyrylation Regulation
Classical histone deacetylases (HDACs) are a family of zinc-dependent enzymes that have long been known to remove acetyl groups from histones and other proteins. nih.gov Recent studies have revealed that some HDACs also possess the ability to catalyze the reverse reaction, transferring acyl groups, including butyrate, to lysine residues, and can also function as "erasers" for these modifications. nih.gov
Specifically, class I HDACs have been shown to catalyze protein lysine modification with various short-chain fatty acids, including butyrate. nih.gov For example, HDAC2 can catalyze lysine butyrylation under certain conditions. nih.gov This suggests a dual role for some HDACs, acting as both writers and erasers of lysine acylation, with the direction of the reaction potentially being driven by substrate availability and mass action. nih.gov The ability of HDACs to regulate butyrylation adds another layer of control to this post-translational modification, further integrating it with cellular metabolism and signaling pathways. nih.gov
Butyryl-Lysine "Readers" and Binding Proteins
The biological consequences of lysine butyrylation are mediated by "reader" proteins that specifically recognize and bind to this modification. biorxiv.org These reader domains translate the epigenetic mark into downstream cellular events, such as changes in gene expression or protein function. nih.gov
Bromodomain-Containing Proteins (e.g., BRDT)
Bromodomains are conserved protein modules of approximately 110 amino acids that are known to recognize acetylated lysine residues. rsc.orgnih.gov However, recent research has demonstrated that some bromodomains exhibit a surprising degree of plasticity and can also bind to other short-chain acyl-lysine modifications, including butyryllysine. rsc.orgnih.gov
While most human bromodomains show a preference for the shorter acetyl and propionyl marks, a subset has been identified that can recognize the longer butyryl mark. nih.gov These include the bromodomains of BRD9, CECR2, and the second bromodomain of TAF1. oup.comnih.gov This selective recognition suggests that butyrylation may have specific physiological functions distinct from acetylation. nih.gov
The testis-specific bromodomain-containing protein, BRDT, is a key reader protein involved in spermatogenesis. nih.gov During this process, histone acetylation guides the binding of BRDT's bromodomain. nih.gov Interestingly, the presence of a butyryl group on the same lysine residues, such as H4K5 and H4K8, can inhibit the binding of the BRDT bromodomain. oup.combiorxiv.orgnih.gov This competition between acetylation and butyrylation for BRDT binding plays a crucial role in the timing of histone removal and gene expression during sperm cell differentiation. oup.combiorxiv.org The butyrylated histones persist longer than their acetylated counterparts, leading to a delayed removal of nucleosomes. nih.gov
Table 3: Examples of Bromodomain-Containing Proteins Recognizing Butyryllysine
| Protein | Bromodomain(s) | Function |
| BRD9 | Single Bromodomain | Component of the BAF chromatin remodeling complex. oup.comnih.gov |
| CECR2 | Single Bromodomain | Involved in chromatin remodeling and neural tube development. oup.comnih.gov |
| TAF1 | Second Bromodomain | Component of the TFIID transcription factor complex. oup.comnih.gov |
| BRDT | Two Bromodomains | Testis-specific protein essential for spermatogenesis; binding is inhibited by butyrylation. nih.govnih.gov |
An in-depth examination of H-Lys(butyryl)-OH necessitates a focused analysis of its interaction with regulatory proteins, particularly those involved in epigenetic signaling. Lysine butyrylation, a key post-translational modification (PTM), is interpreted by specific protein modules known as "readers," which recognize the modification and trigger downstream cellular events. Among the most significant of these are proteins containing the YEATS domain.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-6-(butanoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWLRMTUPOYQFV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Regulation of Lysine Butyrylation
Readers of Lysine (B10760008) Butyrylation
Post-translational modifications on histone proteins are crucial epigenetic signals that are interpreted by specific proteins, or "readers," to regulate gene expression and other DNA-templated processes. For lysine butyrylation (Kbu), a key family of reader proteins is characterized by the presence of a YEATS domain.
The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain is an evolutionarily conserved module that functions as a reader of histone lysine acylation. expasy.orgnih.gov In humans, there are four proteins containing this domain: ENL (also known as MLLT1), AF9 (MLLT3), YEATS2, and GAS41. nih.gov These proteins are integral components of various chromatin-modifying and transcriptional complexes, linking the recognition of histone marks to the regulation of gene expression. expasy.orgbohrium.com
The YEATS domain specifically recognizes various short-chain lysine acylations, including acetylation (Kac), propionylation (Kpr), and butyrylation (Kbu). expasy.orgnih.gov The structural basis for this recognition lies in a unique, surface-exposed aromatic "sandwich" cage within the YEATS domain. bohrium.comnih.gov This pocket, which features an "end-open" characteristic, accommodates the acyl-lysine side chain. nih.govbiorxiv.org For butyryllysine, the binding is stabilized primarily by hydrophobic contacts and CH-π interactions within this aromatic cage. nih.gov This mechanism differs from the recognition of crotonyllysine, where the double bond of the crotonyl group engages in more favorable π-π-π stacking interactions with aromatic residues like Phe59 and Tyr78 in the cage. biorxiv.orgnih.gov
Research Findings on ENL and AF9 YEATS Domains:
The YEATS domains of ENL and the highly similar AF9 protein are critical regulators in both normal development and disease, particularly in acute leukemias. nih.govbiorxiv.org The reader function of the ENL YEATS domain is essential for the progression and maintenance of MLL-rearranged (MLL-r) leukemia. biorxiv.orgnih.gov In this context, ENL recognizes acylated histone marks at the promoters of key oncogenes, such as HOXA9, MEIS1, and MYB, and recruits transcriptional elongation complexes to drive their expression. biorxiv.orgbiorxiv.org
While capable of binding butyryllysine, studies on the closely related AF9 YEATS domain show a binding preference for other acyl marks. nih.gov Specifically, the AF9 YEATS domain displays a higher affinity for crotonyl-lysine compared to both acetyl-lysine and butyryl-lysine, a preference attributed to the stronger π-π-π stacking interactions. nih.govmdpi.com However, other research has indicated that the YEATS domains of AF9 and YEATS2 exhibit a similar preference for butyrylation and propionylation over acetylation. nih.gov
The crucial role of the ENL YEATS domain in leukemia has made it an attractive therapeutic target. biorxiv.orgnih.gov Research has focused on developing inhibitors that can block the acetyllysine-binding pocket. One innovative approach utilized Nε-butyryl-l-lysine (BuK) itself as a "warhead" in a phage display library to identify potent peptide-based inhibitors. biorxiv.orgbiorxiv.org This strategy led to the development of selective and potent inhibitors of the ENL YEATS domain. biorxiv.orgbiorxiv.org
Below are tables summarizing key research data on the interaction between YEATS domains and acylated lysines.
Table 1: Inhibitory Potency of Peptides Targeting ENL YEATS Domain
This table presents the half-maximal inhibitory concentration (IC50) for peptides designed to inhibit the interaction between the ENL YEATS domain and a crotonylated histone peptide (H3K27cr). Lower values indicate higher potency.
| Peptide Inhibitor | Target Interaction | IC50 (nM) |
| ENL-S1 | ENL YEATS - H3K27cr | 63 |
| ENL-S2 | ENL YEATS - H3K27cr | 1,216 |
| Data sourced from a 2023 study on phage-assisted ligand evolution. biorxiv.org |
Table 2: Binding Affinity of Optimized Peptide Inhibitor for ENL YEATS Domain
This table shows the dissociation constant (Kd) for an optimized pentapeptide inhibitor, demonstrating high-affinity binding to the ENL YEATS domain.
| Peptide Inhibitor | Target Protein | Kd (nM) |
| tENL-S1f | ENL YEATS Domain | 2.0 |
| Data sourced from a 2023 study on the development of selective ENL inhibitors. biorxiv.orgbiorxiv.org |
These findings underscore the significance of the ENL YEATS domain as a reader of lysine butyrylation and other acylations, highlighting its role in transcriptional regulation and its potential as a target for therapeutic intervention in diseases like leukemia.
Identification and Characterization of Lysine Butyrylation Substrates
Histone Protein Butyrylation
Histone butyrylation is a conserved epigenetic mark among eukaryotes, found in species ranging from yeast to humans. nih.govnih.gov This modification occurs on core histones, including H2B, H3, and H4, and plays a role in regulating gene expression. nih.govnih.gov The enzymes responsible for adding these marks, known as "writers," include histone acetyltransferases (HATs) like p300 and CREB-binding protein (CBP), which can also function as butyryltransferases. nih.govresearchgate.netbiorxiv.org These enzymes utilize butyryl-CoA as the acyl donor. nih.govresearchgate.net The levels of histone butyrylation can be influenced by the metabolic state of the cell, particularly the concentration of short-chain fatty acids like butyrate (B1204436). biorxiv.orgmdpi.com For instance, during adipogenesis, an increase in butyryl-CoA levels corresponds with enhanced global histone butyrylation. biorxiv.org
Systematic analyses have identified multiple sites of lysine (B10760008) butyrylation on core histone proteins H2B, H3, and H4 in various organisms. nih.govnih.gov In yeast, butyrylation was detected on all three of these core histones. nih.govnih.gov Studies in mammalian cells, including human and mouse, have also confirmed widespread butyrylation on these histones. nih.govresearchgate.net For example, ten histone butyrylation sites were identified in mouse testis histones via mass spectrometry. nih.gov In rice, butyrylation modifications were found on the N-terminal tails of histones H3 and H4, as well as in the core region of H2B. nih.gov The presence of these modifications across different species suggests that histone butyrylation is an evolutionarily conserved PTM. nih.gov
Table 1: Identified Histone Butyrylation Sites This interactive table summarizes the histone proteins and specific lysine residues that have been identified as targets for butyrylation.
| Histone | Organism/Cell Type | Research Findings | Citations |
|---|---|---|---|
| H2B | Yeast, Rice, Mouse | Butyrylation identified in the core region and on multiple sites. | nih.gov, nih.gov |
| H3 | Yeast, Human, Mouse, Rice | Butyrylation detected on N-terminal tails and at various lysine residues. | nih.gov, nih.gov, biorxiv.org |
| H4 | Yeast, Human, Mouse, Rice | Butyrylation found on N-terminal tails, with specific sites linked to gene regulation. | nih.gov, researchgate.net, nih.gov, biorxiv.org |
Detailed mass spectrometry and immunoblotting analyses have pinpointed numerous specific lysine residues on histones that are subject to butyrylation.
On histone H3, identified sites include H3K9, H3K14, H3K18, H3K23, and H3K27. nih.govbiorxiv.orgresearchgate.net Butyrylation at H3K9 has been linked to the moderation of stress-regulated gene expression. nih.gov During adipogenesis, butyrylation levels at H3K9, H3K23, and H3K27 were observed to increase significantly. biorxiv.org
On histone H4, key butyrylation sites include H4K5, H4K8, and H4K12. nih.govresearchgate.netbiorxiv.org In vivo lysine butyrylation has been confirmed at H4K5 and H4K12. researchgate.net These sites are also known targets for acetylation, suggesting a potential competition or interplay between these two modifications. nih.govresearchgate.net Butyrylation at H4K5 and H4K8, for instance, can inhibit the binding of certain reader proteins, affecting processes like spermatogenesis. nih.govbiorxiv.org In vitro assays using the enzyme CBP identified H4K5, H4K8, H4K12, as well as H4K16, H4K31, H4K44, H4K77, H4K79, and H4K91 as targets for both propionylation and butyrylation. researchgate.netnih.gov
Table 2: Specific Lysine Residues Modified by Butyrylation This interactive table details the specific lysine (K) residues on histones H3 and H4 that undergo butyrylation.
| Histone Residue | Context of Identification | Citations |
|---|---|---|
| H3K9 | Increased during adipogenesis; involved in stress-regulated gene expression. | nih.gov, biorxiv.org |
| H3K14 | Identified as a site of butyrylation in vivo. | nih.gov, researchgate.net |
| H3K18 | Identified as a butyrylation site. | researchgate.net, epigentek.com |
| H3K23 | Increased during adipogenesis. | biorxiv.org |
| H3K27 | Increased during adipogenesis. | biorxiv.org, epigentek.com |
| H4K5 | Identified in vivo; increased during adipogenesis; competes with acetylation. | nih.gov, researchgate.net, biorxiv.org, nih.gov |
| H4K8 | Increased during adipogenesis; competes with acetylation. | nih.gov, biorxiv.org |
| H4K12 | Identified in vivo; increased during adipogenesis. | nih.gov, researchgate.net, biorxiv.org, nih.gov |
| H4K31 | Identified as a target of CBP-catalyzed butyrylation in vitro. | researchgate.net, researchgate.net, nih.gov |
Non-Histone Protein Butyrylation
Beyond histones, butyrylation also modifies a range of non-histone proteins, expanding its regulatory influence to nearly all major biological processes. d-nb.infooup.com This modification can alter protein stability, protein-protein interactions, and enzymatic activity. oup.comtaylorandfrancis.com The discovery of non-histone substrates has broadened the understanding of how cellular metabolism, through acyl-CoA availability, is linked to protein function and signaling pathways. mdpi.comembopress.org
Key regulatory proteins involved in transcription and cellular stress responses have been identified as substrates for butyrylation.
p53 : The tumor suppressor protein p53 is a well-established non-histone target of butyrylation. researchgate.netmdpi.com The acetyltransferases p300 and CBP, which are known co-activators of p53, can catalyze butyrylation on p53 in vitro. researchgate.net This modification is thought to occur on multiple lysine residues and may modulate p53's transcriptional activity and biological functions. researchgate.netembopress.org
p300/CBP : The acetyltransferases p300 and CBP are not only writers of butyrylation but are also substrates themselves. researchgate.netnih.gov They can undergo auto-butyrylation. researchgate.netmdpi.com Mass spectrometry has mapped several lysine butyrylation sites on both p300 and CBP, suggesting a mechanism of self-regulation. researchgate.net The identification of p53, p300, and CBP as in vivo substrates of lysine propionylation suggests they are likely targets for butyrylation as well, given the overlapping enzymatic pathways. nih.gov
Table 3: Butyrylation of Specific Non-Histone Proteins This interactive table highlights key non-histone proteins identified as substrates for butyrylation.
| Protein | Function | Role as Butyrylation Substrate | Citations |
|---|---|---|---|
| p53 | Tumor suppressor, transcription factor | Butyrylated by p300/CBP, potentially altering its activity. | researchgate.net, mdpi.com, embopress.org, nih.gov |
| p300 | Histone/protein acetyltransferase, transcriptional co-activator | Undergoes auto-butyrylation, suggesting self-regulation. Also acts as a butyryltransferase for other proteins. | nih.gov, researchgate.net, mdpi.com, nih.gov |
| CBP | Histone/protein acetyltransferase, transcriptional co-activator | Undergoes auto-butyrylation. Acts as a butyryltransferase for histones and p53. | nih.gov, researchgate.net, nih.gov |
Lysine butyrylation has a significant regulatory role in metabolism, directly modifying enzymes involved in key metabolic pathways. mdpi.comnih.gov In the bacterium Clostridium acetobutylicum, quantitative butyrylome analysis revealed that butyrylation levels on metabolic enzymes change dynamically throughout different growth phases. nih.gov For example, mutation analysis of butyrate kinase (buk) suggested that lysine butyrylation might impact its enzymatic activity at the onset of solvent production. nih.gov This points to a direct feedback mechanism where metabolic intermediates like butyryl-phosphate can chemically modify enzymes, thus regulating metabolic shifts. nih.gov In cancer cells, the butyrylation of histones is linked to the activation of genes involved in lipid metabolism. mdpi.commdpi.com These findings suggest that butyrylation of metabolic enzymes is a crucial layer of regulation connecting the cell's metabolic state to its physiological functions. nih.gov
The influence of lysine butyrylation extends to proteins involved in cellular signaling pathways. acs.orgresearchgate.net Butyrate, the precursor for butyryl-CoA, is known to activate signaling pathways such as the TGF-β and Wnt pathways, particularly in colorectal cancer cells. researchgate.net While this effect is often linked to histone modification and subsequent gene expression changes, direct butyrylation of signaling proteins is an emerging area of study. The modification of transcriptional regulators like p53 and p300/CBP represents a clear example of butyrylation impacting signaling cascades that control cell fate, including apoptosis and cell growth. mdpi.comd-nb.info Furthermore, butyrylation is implicated in regulating the malignant progression of tumors, suggesting its involvement in cancer-related signaling pathways. acs.orgmdpi.com The modification of N-acetyltransferase 10 (NAT10) by butyrylation, for example, was found to enhance its stability and play a role in cancer metastasis. acs.org
Butyrylation of ACADS (Acyl-CoA Dehydrogenase Short Chain)
Acyl-CoA Dehydrogenase Short Chain (ACADS) is a mitochondrial enzyme involved in the first step of short-chain fatty acid β-oxidation. researchgate.net Recent studies have revealed a novel role for ACADS in the nucleus, where it regulates protein butyrylation, particularly of histones. Research indicates that the fatty acid intermediate, butyryl-CoA, serves as the substrate for histone butyrylation, and its availability is regulated by ACADS. nih.govresearchgate.net
Inborn errors of metabolism associated with mutations in the ACADS gene can lead to Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD). researchgate.net This condition is characterized by the accumulation of butyryl-CoA and its derivatives. researchgate.net Investigations have shown that global butyryllysine levels are elevated in the livers of mice with SCAD deficiency and in fibroblasts from human patients, highlighting the role of ACADS in controlling the levels of butyryl-CoA available for protein modification. researchgate.net
Genome-wide studies have demonstrated that histone H3 lysine 9 butyrylation (H3K9Bu) is a widespread modification found at transcriptionally active promoters. researchgate.net The level of this modification is influenced by metabolic states. For instance, high-fat diets and stress have been shown to reduce H3K9Bu levels at promoters. nih.gov This reduction is dependent on ACADS activity. Deletion of the ACADS gene in human cells and mouse hearts leads to an increase in H3K9Bu and counteracts the effects of a high-fat diet and stress on this histone mark. nih.govresearchgate.net This suggests that ACADS negatively regulates histone butyrylation by depleting the nuclear pool of butyryl-CoA. nih.gov
Table 1: Research Findings on ACADS and Histone Butyrylation
| Finding | Organism/System | Reference |
| ACADS regulates the abundance of butyryl-CoA, the substrate for histone butyrylation. | Human cells, Mouse | nih.gov, researchgate.net |
| Deletion of ACADS increases H3K9 butyrylation (H3K9Bu). | Human cells, Mouse hearts | nih.gov, researchgate.net |
| High-fat diet and stress negatively regulate promoter H3K9Bu in an ACADS-dependent manner. | Mouse | nih.gov |
| SCAD deficiency leads to increased global butyryllysine levels. | Mouse liver, Human fibroblasts | researchgate.net |
| H3K9Bu is abundant at transcriptionally active promoters and moderates stress-regulated gene expression. | Human cells, Mouse | nih.gov, researchgate.net |
Butyrylation of HSP90 (Heat Shock Protein 90)
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in cancer development and progression. nih.govnih.gov Lysine butyrylation has emerged as a critical post-translational modification (PTM) of HSP90, particularly in the context of cancer chemoresistance.
Research has identified that lysine butyrylation is significantly upregulated in chemoresistant tumor cells and tissues. researchgate.net Through butyrylome profiling, lysine 754 of HSP90 (HSP90 K754) was pinpointed as a key substrate for this modification. The butyrylation at this site leads to the overexpression of HSP90 in esophageal squamous cell carcinoma (ESCC) and is further increased in relapse samples. researchgate.net This upregulation of HSP90 contributes to resistance against chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and is associated with a poor prognosis. researchgate.net
The regulation of HSP90 K754 butyrylation is managed by a "writer" and "eraser" enzyme system. The lysine acetyltransferase KAT8 has been identified as the "writer" that catalyzes the addition of the butyryl group to HSP90. Conversely, the histone deacetylase HDAC11 acts as the "eraser," removing the modification. researchgate.net Another protein, SDCBP, enhances the butyrylation level and stability of HSP90 by competitively binding to HDAC11, thereby preventing the debutyrylation of HSP90. researchgate.net
Inhibition of HSP90 is an attractive therapeutic strategy in cancer. nih.govasco.org The discovery of the butyrylation-dependent mechanism of HSP90 overexpression provides a new target for overcoming chemoresistance. researchgate.net
Table 2: Regulatory Factors of HSP90 K754 Butyrylation
| Factor | Role | Effect on HSP90 Butyrylation | Reference |
| KAT8 | "Writer" enzyme (Lysine Butyryltransferase) | Increases | researchgate.net |
| HDAC11 | "Eraser" enzyme (Lysine Debutyrylase) | Decreases | researchgate.net |
| SDCBP | Competitively binds to HDAC11, preventing HSP90 debutyrylation | Increases | researchgate.net |
Butyrylation in Bacterial Proteins
Lysine butyrylation is not confined to eukaryotes and plays a significant regulatory role in bacteria, influencing metabolism, virulence, and adaptation.
Spo0A in Clostridium acetobutylicum
Clostridium acetobutylicum is an anaerobic, spore-forming bacterium known for producing butanol. nih.gov During its life cycle, it shifts from an acid-producing phase (acidogenesis) to a solvent-producing phase (solventogenesis), a transition marked by peaks in butyryl phosphate (B84403) concentration. nih.govnih.gov Proteomic analyses have revealed extensive lysine butyrylation in this bacterium, with 1078 butyrylation sites identified on 373 different proteins. nih.govnih.gov
A key protein subject to this modification is Spo0A, the master transcriptional regulator for sporulation and solvent formation. nih.govsciencecast.org Spo0A was found to be butyrylated at two lysine residues: K45 and K217. nih.gov Sequence analysis shows that the K217 site, located in the DNA-binding domain, is highly conserved across species from Bacillus to Clostridium. In contrast, the K45 site is conserved only within the Clostridium genus. nih.gov The butyrylation of Spo0A is believed to regulate its DNA-binding ability, thereby influencing the metabolic and developmental shifts in the bacterium. nih.govresearchgate.net
LasB and CbpD in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a multidrug-resistant pathogen that utilizes numerous virulence factors to cause infections. acs.orgnih.gov Two of these extracellular virulence factors, the elastase LasB and the chitin-binding protein CbpD, have been shown to undergo multiple post-translational modifications on their lysine residues. acs.orgnih.govsci-hub.se
In addition to previously identified phosphorylation, studies have investigated other lysine PTMs in the extracellular compartment of P. aeruginosa. acs.orgnih.gov LasB and CbpD were identified as being multi-modified with a wide array of chemical groups. Targeted analysis confirmed the presence of nine different PTMs on the lysines of these two proteins: acetylation, succinylation, butyrylation, crotonylation, dimethylation, malonylation, methylation, propionylation, and trimethylation. acs.orgnih.govsci-hub.senih.gov This extensive modification suggests the existence of numerous proteoforms for these virulence factors, which may play a role in bacterial adaptation and pathogenicity. acs.orgnih.gov For instance, a specific peptide from LasB was found to carry eight of these PTMs. sci-hub.se
Table 3: Identified Post-Translational Modifications on LasB and CbpD in P. aeruginosa
| Modification Type | Present on LasB | Present on CbpD | Reference(s) |
| Acetylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |
| Butyrylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |
| Crotonylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |
| Dimethylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |
| Malonylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |
| Methylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |
| Phosphorylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |
| Propionylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |
| Succinylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |
| Trimethylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |
Methodologies for Studying Lysine Butyrylation
Mass Spectrometry-Based Proteomics for Butyrylome Profiling
Mass spectrometry (MS) is the cornerstone for the global and site-specific analysis of protein butyrylation. creative-proteomics.comcreative-proteomics.com These powerful techniques allow for the sensitive detection and characterization of butyrylated peptides within complex biological mixtures. thermofisher.com
High-Resolution LC-MS/MS and Nano-HPLC/MS/MS
High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a fundamental tool for identifying and characterizing butyrylated proteins. creative-proteomics.comcovalx.com This approach involves the enzymatic digestion of protein samples, typically with trypsin, to generate a mixture of peptides. nih.gov These peptides are then separated by liquid chromatography, often using nano-high-performance liquid chromatography (nano-HPLC) for enhanced sensitivity with low-volume samples, before being introduced into the mass spectrometer. thermofisher.comnih.gov
The mass spectrometer performs two stages of analysis (MS/MS). The first stage measures the mass-to-charge ratio (m/z) of the intact peptides. thermofisher.comnih.gov Specific peptide ions are then selected and fragmented, and the m/z of the resulting fragment ions is measured in the second stage. manchester.ac.uk This fragmentation pattern provides sequence information that, when compared against protein databases, can identify the original protein and pinpoint the exact location of the butyryl group on a lysine (B10760008) residue. creative-proteomics.comnih.gov The high resolution of modern mass spectrometers, such as Orbitrap and Q Exactive instruments, enables the accurate mass measurements necessary to distinguish butyrylation from other modifications with similar masses. nih.govspectroscopyonline.comlcms.cz
For instance, nano-HPLC/MS/MS has been successfully used to map butyrylation sites on histones and other proteins like p53 and p300/CBP. nih.gov In these studies, tryptic digests of proteins are separated on capillary HPLC columns and directly electrosprayed into the mass spectrometer for analysis. nih.gov
Quantitative Proteomic Approaches (e.g., Stable Isotope Dimethyl Labeling)
To understand the dynamics of lysine butyrylation, quantitative methods are employed to compare the abundance of butyrylated proteins between different samples. Stable isotope dimethyl labeling is a cost-effective and robust chemical labeling technique used for this purpose. acs.orgnih.govmtoz-biolabs.comisotope.com
In this method, primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) are labeled with light, medium, or heavy isotopic forms of formaldehyde (B43269) through reductive amination. nih.govisotope.comisotope.com This allows for the simultaneous analysis of two or three different samples in a single LC-MS/MS experiment. mtoz-biolabs.comisotope.com Peptides from different samples are mixed, and the relative abundance of a specific peptide is determined by comparing the signal intensities of its isotopic forms in the mass spectrum. nih.gov This approach has been utilized to characterize the "butyrylome" in various organisms, revealing changes in butyrylation levels during different physiological states. acs.org For example, a study on Clostridioides acetobutylicum used stable isotope dimethyl labeling to show an increase in lysine butyrylation during the transitional phase of growth. acs.org
| Quantitative Proteomic Technique | Principle | Key Features |
| Stable Isotope Dimethyl Labeling | Chemical labeling of primary amines with light, medium, or heavy isotopes of formaldehyde. nih.govisotope.com | Cost-effective, fast reaction, allows for 2- or 3-plex analysis. nih.govisotope.com |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Metabolic labeling where cells are grown in media containing "light" or "heavy" isotopic forms of amino acids (e.g., lysine and arginine). acs.orgmtoz-biolabs.com | High accuracy and reproducibility as samples are mixed at the cellular level. mtoz-biolabs.com |
Peptide Mapping and Site Identification
A primary goal of butyrylation studies is to identify the specific lysine residues that are modified. This is achieved through a process called peptide mapping. nih.govd-nb.info After enzymatic digestion, the resulting peptides are analyzed by MS/MS. nih.gov The fragmentation spectra are then searched against protein sequence databases to identify peptides and localize the modification. nih.govmanchester.ac.uk The mass shift of 70.0419 Da corresponding to the addition of a butyryl group to a lysine residue is a key indicator of this PTM. creative-proteomics.com
The identification process involves several steps:
In-gel digestion : Proteins are separated by SDS-PAGE, and the protein bands of interest are excised. The proteins within the gel slice are then digested with a protease like trypsin. nih.govnih.gov
Peptide Extraction and Desalting : The resulting peptides are extracted from the gel and desalted to remove contaminants that could interfere with mass spectrometry analysis. nih.gov
LC-MS/MS Analysis : The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. nih.govnih.gov
Database Searching : The acquired MS/MS spectra are searched against a protein database to identify the peptide sequence and the site of modification. nih.gov
This methodology has been instrumental in identifying numerous butyrylation sites on histones and non-histone proteins, providing a foundation for understanding the functional consequences of this modification. nih.govd-nb.info
Bioinformatics Tools for Mass Spectrometry Data Analysis (e.g., PTMap Algorithm)
The vast amount of data generated by mass spectrometry necessitates the use of sophisticated bioinformatics tools for analysis. genscript.comgithub.comgithub.io Software programs like Mascot, Sequest, and X!Tandem are commonly used to search MS/MS data against protein databases to identify modified peptides. pnas.org
A notable tool in this field is the PTMap (Post-Translational Modification mapping) algorithm . nih.govpnas.orgresearchgate.net PTMap is a sequence alignment software designed for the unrestricted and accurate identification of PTM sites. pnas.orgpnas.org Unlike some other algorithms that are restricted to searching for known modifications, PTMap can identify both known and potentially novel PTMs by emphasizing unmatched peaks in the spectra to reduce false positives. nih.govpnas.org This tool has been successfully used to discover and validate lysine propionylation and butyrylation on histones. pnas.orgresearchgate.net The algorithm incorporates features like peak selection and precise localization of PTM sites, which significantly improves the accuracy and sensitivity of peptide and PTM identification. pnas.org PTMap was instrumental in the initial identification of multiple lysine butyrylation sites in yeast histones. nih.govcapes.gov.br
Antibody-Based Detection Methods
Antibody-based methods provide a complementary approach to mass spectrometry for the detection and analysis of protein butyrylation. nih.govd-nb.info These techniques are particularly useful for validating MS data and for performing broader screens of butyrylation in cell and tissue samples.
Development and Application of Anti-Butyryllysine Antibodies
The development of antibodies that specifically recognize butyrylated lysine residues has been a significant advancement in the field. creative-proteomics.comnih.gov These antibodies, often referred to as "pan-anti-butyryllysine" antibodies, can detect butyrylated proteins regardless of the surrounding amino acid sequence. ptmbio.com They are typically produced by immunizing animals, such as rabbits or mice, with butyrylated proteins or peptides. aliyuncs.comscicrunch.org
These antibodies have a wide range of applications in studying lysine butyrylation:
Immunoprecipitation (IP) / Immunoaffinity Enrichment : Anti-butyryllysine antibodies can be used to enrich butyrylated proteins or peptides from a complex lysate. aliyuncs.comaliyuncs.com The enriched fraction can then be analyzed by mass spectrometry to identify the specific butyrylated proteins and their modification sites. This immunoaffinity purification step significantly enhances the detection of low-abundance butyrylated species. aliyuncs.com
Immunofluorescence (IF) and Immunohistochemistry (IHC) : These techniques use anti-butyryllysine antibodies to visualize the subcellular localization of butyrylated proteins within cells and tissues, respectively. aliyuncs.com
The specificity of these antibodies is crucial. Dot blot analyses are often performed to ensure that the anti-butyryllysine antibody does not cross-react with other structurally similar acyl modifications, such as acetylation or propionylation. ptmbio.comaliyuncs.com
| Antibody-Based Method | Application | Information Gained |
| Western Blotting | Detection of butyrylated proteins in a lysate. aliyuncs.comptmbio.com | Overall levels of protein butyrylation. researchgate.net |
| Immunoprecipitation (IP) | Enrichment of butyrylated proteins/peptides. aliyuncs.comaliyuncs.com | Identification of specific butyrylated proteins via subsequent MS analysis. |
| Immunofluorescence (IF) | Visualization of butyrylated proteins in cells. aliyuncs.com | Subcellular localization of butyrylation. |
| Immunohistochemistry (IHC) | Visualization of butyrylated proteins in tissues. aliyuncs.com | Tissue distribution of butyrylation. |
Immunoprecipitation and Western Blotting Techniques
Immunoprecipitation (IP) and Western blotting are fundamental techniques for the detection and analysis of lysine butyrylated proteins. These methods rely on the high specificity of antibodies that recognize and bind to the butyryllysine modification. aliyuncs.comaliyuncs.com
The process typically begins with the lysis of cells or tissues to release their protein content. The resulting lysate is then incubated with an anti-butyryllysine antibody, which can be a polyclonal or monoclonal antibody. aliyuncs.com These antibodies are often conjugated to agarose (B213101) beads, which facilitates the isolation of the antibody-protein complexes. aliyuncs.com This step, known as immunoprecipitation, enriches the sample for butyrylated proteins, allowing for the study of proteins that are modified at low levels.
Following immunoprecipitation, the captured proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, a process called Western blotting. The membrane is subsequently probed with a primary antibody, which can be the same anti-butyryllysine antibody used for the IP or an antibody specific to a protein of interest. A secondary antibody conjugated to a detection enzyme or fluorophore is then used to visualize the protein bands. nih.gov
This combined approach allows researchers to confirm the presence of butyrylated proteins in a sample, determine their approximate molecular weight, and assess changes in butyrylation levels under different conditions. nih.gov For instance, studies have used Western blotting to demonstrate the presence of butyryllysine on histones H3 and H4 in yeast and to show that treatment with histone deacetylase (HDAC) inhibitors can increase the levels of these modifications. nih.gov Furthermore, Western blot analysis has been employed to show that donepezil (B133215) treatment can lead to a significant decrease in lysine butyrylation levels in the rat hippocampus. nih.gov
Table 1: Key Reagents and Their Roles in Immunoprecipitation and Western Blotting for Lysine Butyrylation Analysis
| Reagent | Role |
| Anti-butyryllysine antibody | Specifically recognizes and binds to butyrylated lysine residues for immunoprecipitation and detection. aliyuncs.comaliyuncs.com |
| Protein A/G magnetic beads | Bind to the antibody, facilitating the separation of the antibody-protein complex from the lysate. haematologica.org |
| SDS-PAGE | Separates proteins based on their molecular weight. nih.gov |
| Secondary antibody (HRP-conjugated) | Binds to the primary antibody and enables chemiluminescent or colorimetric detection. haematologica.org |
In Vitro Enzymatic Activity Assays for Butyryltransferases and Debutyrylases
In vitro enzymatic activity assays are crucial for characterizing the enzymes that add (butyryltransferases) and remove (debutyrylases) the butyryl group from lysine residues. databiotech.co.il These assays provide a controlled environment to study the kinetics, substrate specificity, and regulation of these enzymes. researchgate.net
A typical in vitro butyryltransferase assay involves incubating a purified or recombinant enzyme with a substrate (such as a histone protein or a synthetic peptide), butyryl-CoA as the butyryl group donor, and a suitable buffer. nih.gov The reaction is allowed to proceed for a specific time and then stopped. The extent of butyrylation can then be measured using various methods, including Western blotting with an anti-butyryllysine antibody or by detecting the incorporation of a radiolabeled or fluorescently tagged butyryl group. nih.govsigmaaldrich.com For example, it has been shown that the acetyltransferases CBP and p300 can catalyze histone H4 butyrylation in vitro when incubated with butyryl-CoA. nih.gov Similarly, the HBO1 complex has been demonstrated to catalyze the butyrylation of histones H3 and H4. nih.gov
Conversely, debutyrylase activity assays are designed to measure the removal of the butyryl group. In these assays, a butyrylated substrate is incubated with a potential debutyrylase. The decrease in butyrylation over time is then monitored, often by Western blotting. Histone deacetylases (HDACs) have been identified as enzymes capable of removing butyryl groups, and their activity can be assessed using such assays. nih.gov
These in vitro assays are essential for identifying and characterizing the "writers" and "erasers" of the lysine butyrylation mark, providing fundamental insights into the regulation of this post-translational modification. databiotech.co.il
Computational and Bioinformatic Prediction of Butyrylation Sites
The identification of butyrylation sites on a large scale through experimental methods can be challenging and time-consuming. nih.gov Computational and bioinformatic approaches offer a powerful alternative for predicting potential butyrylation sites within proteins. nih.govnih.gov
Machine learning algorithms have emerged as a valuable tool for predicting lysine butyrylation sites. nih.govfrontiersin.org These methods are trained on datasets of experimentally verified butyrylation sites. The algorithms learn to recognize patterns and features in the amino acid sequences surrounding the modified lysine. frontiersin.orgresearchgate.net
One such approach utilizes information entropy and a random forest algorithm. nih.govfrontiersin.org The process involves several steps:
Sequence Fragmentation: Protein sequences are cut into smaller fragments centered around a lysine residue. nih.govfrontiersin.org
Sequence Encoding: These fragments are then converted into numerical vectors that the machine learning model can process. researchgate.net
Model Training and Prediction: The model is trained on a set of known positive (butyrylated) and negative (non-butyrylated) sites. Once trained, the model can predict the likelihood of a given lysine residue being butyrylated. nih.govfrontiersin.org
A proposed method based on this approach achieved a high level of accuracy, with an area under the receiver operating characteristic (ROC) curve of 0.92 on a training set and 0.80 on an independent testing set. nih.govfrontiersin.org This indicates a strong predictive capability.
Analysis of the amino acid sequences flanking known butyrylation sites has revealed the existence of specific sequence motifs. frontiersin.orgfrontiersin.org These motifs represent a preference for certain amino acids at specific positions relative to the butyrylated lysine.
Tools like Motif-X can be used to identify these conserved sequence patterns. frontiersin.org For example, analysis of butyrylation sites has shown that certain amino acids like alanine (B10760859) (A), glycine (B1666218) (G), and lysine (K) appear more frequently at specific positions upstream and downstream of the modification site. frontiersin.org A heatmap analysis of amino acids surrounding 2-hydroxyisobutyrylation (a structurally similar modification) sites revealed an over-representation of lysine (K) in the -10 to -5 and +5 to +10 positions. plos.org This suggests that the local sequence context plays a significant role in determining whether a lysine residue will be butyrylated. frontiersin.org
Several comprehensive databases have been developed to house the growing volume of data on post-translational modifications (PTMs), including lysine butyrylation. nih.gov These resources are invaluable for researchers studying PTMs.
PLMD (Protein Lysine Modification Database): This database focuses specifically on lysine modifications and integrates data from various sources. nih.govcore.ac.uk The latest version, CPLM 4.0, contains a vast number of modification events for numerous PTM types across many species. biocuckoo.cn
dbPTM: This is another extensive repository of experimentally verified PTMs, covering a wide range of modification types. nih.govfrontiersin.org
PTMcode: This database provides information on the functional associations between different PTMs. core.ac.uk
By mining these databases, researchers can retrieve information on known butyrylation sites, the proteins they occur in, and potential co-occurring PTMs. This data can then be integrated with other computational tools and experimental approaches to gain a more holistic understanding of the functional consequences of lysine butyrylation. nih.gov
Table 2: Comparison of Databases for Post-Translational Modification Research
| Database | Primary Focus | Key Features |
| PLMD/CPLM | Protein Lysine Modifications | Comprehensive data on various lysine acylations and other modifications. biocuckoo.cn |
| dbPTM | General Post-Translational Modifications | Repository of experimentally verified PTM sites with functional annotations. nih.govfrontiersin.org |
| PTMcode | Functional Associations of PTMs | Information on the interplay and co-occurrence of different PTMs. core.ac.uk |
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Genomic Distribution Analysis
Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique used to map the genome-wide distribution of histone modifications, including lysine butyrylation (Kbu). nih.govresearchgate.net This method provides insights into the genomic regions where this modification is enriched and its potential role in regulating gene expression. biorxiv.orgbiorxiv.org
The ChIP-seq workflow involves cross-linking proteins to DNA within cells, followed by chromatin fragmentation. An antibody specific to the histone butyrylation mark of interest (e.g., H3K9bu) is used to immunoprecipitate the chromatin fragments associated with that modification. biorxiv.orgscienceopen.com The cross-links are then reversed, and the associated DNA is purified and sequenced.
The resulting sequencing reads are mapped to a reference genome, revealing the specific genomic loci where the histone butyrylation mark is located. nih.gov Studies in rice have shown that histone Kbu is predominantly found in the gene body regions, particularly in exons, and its enrichment is positively correlated with gene expression levels. nih.govresearchgate.net In human colon cancer cells, histone butyrylation marks were found to be enriched in promoter regions and were associated with open chromatin. biorxiv.org Similarly, in the mouse brain, fasting-induced increases in H3K9-beta-hydroxybutyrylation (a related modification) were enriched in enhancers and promoters and correlated with active gene expression. biorxiv.org
ChIP-seq data can be further validated by ChIP-qPCR, where the enrichment of a specific genomic region is quantified using quantitative polymerase chain reaction. nih.gov The integration of ChIP-seq data with transcriptomic data (RNA-seq) allows for a comprehensive analysis of how histone butyrylation patterns correlate with gene expression on a global scale. biorxiv.org
Table 3: Genomic Distribution of Histone Lysine Butyrylation from ChIP-seq Studies
| Organism/Cell Type | Histone Mark | Predominant Genomic Location | Correlation with Gene Expression |
| Rice (Oryza sativa) | Histone Kbu | Gene bodies (exons) nih.govresearchgate.net | Positive nih.govresearchgate.net |
| Human Colon Cancer Cells | Histone Acyl Marks (incl. butyrylation) | Promoters, 5' UTRs, coding sequences biorxiv.org | Associated with open chromatin and active regions biorxiv.org |
| Mouse Brain | H3K9-bhb | Intergenic regions, promoters, enhancers biorxiv.org | Positive biorxiv.org |
Mutagenesis Studies for Functional Characterization
Mutagenesis studies are a cornerstone in molecular biology for elucidating the functional significance of post-translational modifications (PTMs) like lysine butyrylation. By altering the genetic code to substitute the target lysine residue with another amino acid, researchers can investigate the consequences of either preventing or mimicking the butyrylated state. This approach provides critical insights into how the modification of a single amino acid can influence protein function, cellular processes, and disease phenotypes. biorxiv.orgnih.gov
Site-directed mutagenesis, in particular, allows for the precise substitution of specific lysine residues. The choice of the substituting amino acid is crucial as it determines the nature of the functional inquiry. Common substitution strategies include:
Lysine to Arginine (K-to-R) Mutation : This is a widely used strategy to mimic a de-butyrylated state. Arginine, like lysine, is a positively charged amino acid, so this substitution often preserves the local charge environment while preventing butyrylation. The guanidinium (B1211019) group of arginine allows for the formation of a greater number of electrostatic interactions compared to lysine's amino group, which can also inform on the structural role of the residue. researchgate.netplos.org
Lysine to Alanine (K-to-A) Mutation : This mutation replaces lysine with a small, uncharged amino acid. It serves to eliminate the possibility of any post-translational modification at that site and removes the positive charge, allowing researchers to study the importance of the charge at that position. pnas.org
Lysine to Glutamine (K-to-Q) Mutation : Glutamine is sometimes used to mimic the charge-neutralized state of an acetylated lysine. While structurally different from a butyrylated lysine, it can be used in comparative studies to differentiate the functional roles of different acylation types. frontiersin.org
The deregulation of lysine acylation dynamics, which can be caused by mutations in the substrate proteins or the "writer" and "eraser" enzymes, is associated with a variety of diseases, including cancer. biorxiv.orgnih.govoup.com Mutagenesis studies are therefore vital for dissecting these pathological mechanisms.
Research Findings from Mutagenesis Studies
Detailed functional characterizations have been achieved by applying mutagenesis techniques to study butyrylated proteins.
A significant study on Heat Shock Protein 90 (HSP90) in esophageal squamous cell carcinoma (ESCC) identified four lysine butyrylation (Kbu) sites. To determine the functional role of these sites in chemoresistance, researchers mutated each lysine to arginine (K-to-R) to simulate a de-butyrylated state. The results demonstrated that the mutation of only the K754 residue (K754R), but not the other three sites, significantly abolished the chemoresistance-promoting effect of wild-type HSP90. researchgate.net This finding pinpointed HSP90 K754 as a critical site where butyrylation mediates chemoresistance. researchgate.net
In the context of histone modifications, mutagenesis is used to understand how specific acylations regulate gene expression. For instance, studies on spermatogenesis have revealed that butyrylation at histone H4 lysines 5 and 8 (H4K5bu, H4K8bu) inhibits the binding of the testis-specific bromodomain-containing protein (Brdt). nih.gov Mutating these lysine residues would be a direct way to confirm that the prevention of Brdt binding is due to the presence of the butyryl group rather than just the absence of acetylation, as butyrylation and acetylation can be competitive processes at the same site. biorxiv.orgoup.com
The following table summarizes key findings from mutagenesis studies investigating the functional roles of lysine modifications. While not all examples are of butyrylation, they illustrate the common methodologies applied in the field.
Table 1: Examples of Mutagenesis Studies for Functional Characterization of Lysine Modifications
| Protein | Original Residue(s) | Mutation | Investigated Function | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Heat Shock Protein 90 (HSP90) | Lysine 754 (K754) | K754R | Chemoresistance in ESCC | Mutation to mimic de-butyrylation abolished the pro-chemoresistance effect of HSP90. | researchgate.net |
| Histone H4 | Lysine 8 (H4K8) | K8A | Gene transcription, chronological life span | Mutation to alanine to eliminate 2-hydroxyisobutyrylation altered transcription of carbon metabolism genes and reduced life span. | pnas.org |
| Green Fluorescent Protein (GFP) | 14 Surface Lysines | K-to-R | Protein stability | Multiple K-to-R mutations enhanced stability against chemical denaturants by forming new salt bridges and hydrogen bonds. | plos.org |
These studies underscore the power of mutagenesis to dissect the precise functional consequences of lysine butyrylation. By creating proteins that are permanently "un-butyrylated" or have the modification site removed, researchers can isolate the effects of this specific PTM from the complex network of cellular regulation. biorxiv.org
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| H-Lys(butyryl)-OH |
| Lysine |
| Arginine |
| Alanine |
| Glutamine |
| Butyryl-CoA |
| Acetyl-CoA |
| Butyrate (B1204436) |
| N-epsilon-Z-L-lysine |
| N6-Carbobenzyloxy-L-lysine |
| H-Lys(Boc)-OH |
| H-Lys(t-BOC)-OH |
| H-L-Lys(Z)-OtBu*HCl |
| N-ε-CBZ-L-lysine t.-butyl ester hydrochloride |
Biological Roles and Functional Significance of Lysine Butyrylation
Regulation of Gene Expression and Chromatin Dynamics
Lysine (B10760008) butyrylation is a key epigenetic mark that significantly influences the architecture of chromatin and the regulation of gene transcription. biorxiv.org Its impact on gene expression is multifaceted, involving direct and indirect mechanisms that can either activate or inhibit transcription.
Histone butyrylation is generally associated with the activation of gene expression. frontiersin.org Similar to the well-studied process of histone acetylation, the addition of a butyryl group to lysine residues neutralizes their positive charge. This neutralization weakens the electrostatic interactions between the histone tails and the negatively charged DNA backbone, leading to a more relaxed or "open" chromatin structure. biorxiv.orgembopress.org This open conformation increases the accessibility of DNA to transcription factors and the transcriptional machinery, thereby promoting gene expression. embopress.org
Studies have shown that histone butyrylation can directly stimulate gene transcription. For instance, in rice, the enrichment of histone Kbu is positively correlated with gene expression levels. nih.gov Chromatin immunoprecipitation sequencing (ChIP-seq) analyses have revealed that H3K14bu (butyrylation at lysine 14 of histone H3) is enriched at active gene promoters, leading to an enhanced transcriptional output compared to acetylation at the same site. researchgate.netresearchgate.net
Conversely, lysine butyrylation can also play a role in transcriptional inhibition, often through competition with other PTMs. A notable example is its interplay with histone acetylation during spermatogenesis. Butyrylation can competitively inhibit the acetylation of H4K5 and H4K8, which in turn prevents the binding of bromodomain-containing proteins like BRDT. biorxiv.orgresearchgate.net This inhibition can delay the removal of histones and affect the expression of specific genes during sperm cell differentiation. oup.com This competitive dynamic highlights the intricate regulatory network where different acyl modifications can have distinct and sometimes opposing biological outcomes. biorxiv.orgoup.com
The influence of lysine butyrylation extends to the higher-order structure and organization of chromatin. By neutralizing the positive charge of lysine, butyrylation contributes to a less condensed chromatin state, which is a hallmark of transcriptionally active euchromatin. biorxiv.orgembopress.org This structural change is a fundamental mechanism for regulating DNA accessibility. embopress.org
The presence of butyryl groups on histone tails can also create docking sites for specific "reader" proteins, which can further modulate chromatin structure. While bromodomains are known readers of acetylation, some reader domains, such as the YEATS domain, show affinity for longer acyl chains like butyryl groups. amegroups.org The recruitment of these reader proteins can initiate a cascade of events leading to chromatin remodeling and the establishment of specific chromatin domains.
Lysine butyrylation is frequently found at active gene regulatory elements, such as promoters and enhancers. ChIP-seq studies have demonstrated a significant association between histone butyrylation and these regions. researchgate.net In intestinal epithelial cells, for example, H3K27bu is associated with active gene regulatory elements and correlates with the levels of gene expression. biorxiv.org
Furthermore, in rice, a substantial percentage of Kbu-enriched regions in intergenic areas co-localize with DNase I hypersensitive sites (DHSs), which are markers of cis-regulatory DNA elements. nih.gov This co-localization suggests that lysine butyrylation plays a direct role in the function of these regulatory elements, likely by contributing to an open chromatin environment that facilitates the binding of regulatory proteins.
Lysine butyrylation is a conserved PTM that also plays a critical role in the epigenetic regulation of plants. nih.gov In rice (Oryza sativa), histone Kbu has been identified as a significant modification involved in growth, development, and metabolism. sciopen.comnih.gov
Genome-wide profiling in rice has shown that histone Kbu is predominantly located in the gene body regions, particularly in exons, and its enrichment level is positively correlated with gene expression. nih.govresearchgate.net This suggests that Kbu acts as an active mark for transcription in plants. nih.gov Interestingly, in response to environmental stresses like starvation and submergence, the dynamics of lysine butyrylation differ from those of acetylation. Kbu appears to be less dynamic and preferentially poises genes for activation by external stresses, whereas acetylation is more tightly linked to the internal circadian rhythm. fao.orgnih.gov This differential response indicates that the interplay between different acylations allows plants to fine-tune their gene expression for adaptation to changing environmental conditions. fao.org
Metabolic Pathway Regulation
Lysine butyrylation provides a direct link between cellular metabolism and the epigenetic control of gene expression. nih.gov The availability of the donor molecule, butyryl-CoA, which is an intermediate in fatty acid metabolism, directly influences the levels of lysine butyrylation. biorxiv.orgnih.gov
Beyond its role in histone modification, lysine butyrylation can also occur on non-histone proteins, including enzymes involved in metabolic pathways. This modification can directly modulate the activity of these enzymes, thereby regulating metabolic fluxes. researchgate.net The addition of a butyryl group can alter the enzyme's conformation, substrate binding affinity, or interaction with other proteins, leading to either an increase or decrease in its catalytic activity. While specific examples are still being elucidated, the principle is that changes in cellular metabolic states, which alter the concentration of butyryl-CoA, can be translated into regulatory signals through the butyrylation of key metabolic enzymes. This provides a rapid mechanism for cells to adapt their metabolic processes to nutrient availability and other environmental cues. frontiersin.org
Interplay with Fatty Acid and Valine Metabolism
Lysine butyrylation is intrinsically linked to cellular metabolism through the availability of its donor molecule, butyryl-CoA. The cellular pool of butyryl-CoA is primarily derived from two distinct metabolic pathways: fatty acid metabolism and the catabolism of the amino acid valine. biorxiv.orgresearchgate.net This connection establishes a direct link between the metabolic state of a cell and the epigenetic regulation mediated by histone butyrylation.
The straight-chain isomer, n-butyryl-CoA, is an intermediate in the β-oxidation of fatty acids. biorxiv.orgoup.comnih.gov Consequently, cellular conditions that favor fatty acid breakdown can lead to an increase in the levels of n-butyryl-CoA, making it available for lysine butyrylation. This has been particularly noted in the context of adipogenesis, where the metabolism of fatty acids is highly active. biorxiv.orgbiorxiv.org During this process, an increase in butyryl-CoA levels is observed, which in turn promotes histone butyrylation. biorxiv.org
In contrast, the branched-chain isomer, isobutyryl-CoA, is derived from the catabolism of valine. biorxiv.orgoup.comnih.gov The degradation of branched-chain amino acids, including valine, generates isobutyryl-CoA, which can then be used by certain enzymes to modify lysine residues. biorxiv.orgresearchgate.net The existence of these two isomeric forms of butyryl-CoA, originating from different metabolic pathways, suggests a nuanced regulatory system where the specific type of butyrylation may depend on the predominant metabolic activities within the cell. biorxiv.orgnih.gov
Table 1: Metabolic Sources of Butyryl-CoA Isomers
| Isomer | Metabolic Pathway | Key Process |
|---|---|---|
| n-butyryl-CoA | Fatty Acid Metabolism | β-oxidation |
| Isobutyryl-CoA | Valine Metabolism | Amino Acid Catabolism |
Response to Cellular Metabolic States (e.g., Starvation)
The levels of lysine butyrylation are highly responsive to changes in the cellular metabolic state, most notably during periods of starvation. nih.gov Under conditions of nutrient deprivation, such as fasting, the body's metabolism shifts towards the utilization of alternative energy sources, leading to an increase in fatty acid oxidation and ketogenesis. This metabolic shift has a direct impact on the levels of histone butyrylation.
Studies in mice have shown that starvation leads to a significant increase in histone butyrylation in the liver. researchgate.net This effect is, interestingly, sex-dependent, with a more pronounced increase observed in male mice. researchgate.net The elevated histone butyrylation during starvation is associated with the upregulation of genes involved in starvation-responsive metabolic pathways. researchgate.net This suggests that lysine butyrylation acts as an epigenetic mark that helps to reprogram gene expression to adapt to conditions of nutrient scarcity.
In plants, such as rice, the levels of lysine butyrylation also change in response to environmental stresses like starvation and submergence. nih.gov This modification, in conjunction with other acylations like acetylation, is thought to regulate gene expression to help the plant adapt to these adverse conditions. nih.gov The dynamic nature of lysine butyrylation in response to metabolic cues underscores its role as a sensor of the cell's energetic status.
Metabolic Shifts in Microorganisms
The significance of lysine butyrylation extends to the regulation of metabolism in microorganisms. In the bacterium Clostridium acetobutylicum, a model organism for studying microbial metabolism, lysine butyrylation plays a key role in the metabolic shift from acidogenesis to solventogenesis. nih.govnih.gov This bacterium undergoes a biphasic fermentation, first producing acids like acetate (B1210297) and butyrate (B1204436), and then switching to the production of solvents such as butanol and acetone. nih.gov
Quantitative proteomic analyses have revealed dynamic changes in lysine butyrylation during the different growth phases of C. acetobutylicum. nih.gov A total of 1078 lysine butyrylation sites have been identified in 373 different proteins in this organism. nih.gov These modifications are believed to regulate the activity of key metabolic enzymes and transcription factors, thereby influencing the metabolic flux and the transition between the acid-producing and solvent-producing phases. nih.gov For instance, lysine butyrylation is thought to potentially impact the activity of butyrate kinase, a key enzyme in the acid re-assimilation pathway. nih.gov These findings highlight the importance of lysine butyrylation in orchestrating metabolic adaptations in bacteria. nih.govnih.gov
Cellular Signaling and Signal Transduction Pathways
Lysine butyrylation is increasingly implicated in the regulation of cellular signaling and signal transduction pathways. ontosight.ai As a post-translational modification, it can alter the function, localization, and stability of signaling proteins, thereby influencing the flow of information within the cell. ontosight.ai The addition of the butyryl group can affect protein-protein interactions, including the binding of "reader" domains that recognize specific acyl marks. mdpi.com
While bromodomains are known as readers of histone acetylation, other domains, such as the YEATS domain, have shown a binding affinity for butyrylated lysine residues. nih.gov The YEATS domain of the protein YEATS2, for example, can bind to butyrylated histone H3 at lysine 27 (H3K27bu). nih.gov This interaction suggests a mechanism by which lysine butyrylation can recruit specific protein complexes to chromatin, thereby influencing gene transcription and downstream signaling events.
Furthermore, butyrate, the precursor to butyryl-CoA, has been shown to activate signaling pathways such as the TGF-β and Wnt pathways in certain cellular contexts. researchgate.net Although the direct role of lysine butyrylation in these specific instances requires further elucidation, it points towards the potential for this modification to modulate key signaling cascades that control cell growth, differentiation, and homeostasis.
Roles in Reproduction and Development
Lysine butyrylation plays a crucial role in reproduction and development, particularly in the context of male germ cell differentiation. biorxiv.orgnih.gov The dynamic regulation of histone modifications is essential for the precise programming of gene expression required for these complex processes.
Influence on Male Epigenome Features
Lysine butyrylation has a significant impact on the establishment of the male epigenome. nih.govresearchgate.net During spermatogenesis, the paternal genome undergoes extensive chromatin remodeling, which is guided by a specific code of histone modifications. researchgate.net Histone butyrylation, particularly on histone H4 at lysines 5 and 8 (H4K5bu and H4K8bu), has been identified as a key player in this process. nih.govnih.gov
The interplay between histone butyrylation and acetylation at these sites is critical. nih.gov While both modifications are associated with active gene promoters, butyrylation can compete with acetylation for binding by bromodomain-containing proteins, such as the testis-specific protein BRDT. researchgate.netnih.gov By preventing BRDT binding, histone butyrylation can modulate gene expression and influence the timing of subsequent events in spermatogenesis. researchgate.netnih.gov This alternating pattern of acetylation and butyrylation contributes to the final epigenetic landscape of the mature sperm. researchgate.netnih.gov
Butyrylation in Spermatogenesis
The process of spermatogenesis involves a series of highly orchestrated developmental stages, and lysine butyrylation has been shown to have specific roles at different points in this process. nih.gov Ten distinct histone lysine butyrylation sites have been identified in mouse testis histones. nih.gov
During the later stages of spermatogenesis, as round spermatids elongate, there is a notable increase in the levels of H4K5bu and H4K8bu. nih.gov This modification appears to play a role in regulating the replacement of histones with protamines, a critical step for the compaction of the sperm genome. researchgate.net Specifically, butyrylated histones are removed after their acetylated counterparts, suggesting that butyrylation may serve to retard or delay histone removal. nih.govresearchgate.net This temporal regulation ensures the proper sequence of events required for the formation of a functional spermatozoon. mdpi.com In humans, H4K5bu has also been observed to coexist with H4K5ac during spermiogenesis and is retained in the chromatin of mature sperm, indicating a conserved role for this modification in male fertility. mdpi.com
Table 2: Key Histone Butyrylation Sites in Spermatogenesis
| Histone Site | Species | Observed Role |
|---|---|---|
| H4K5bu | Mouse, Human | Regulation of histone removal, competition with acetylation for BRDT binding. nih.govmdpi.com |
| H4K8bu | Mouse | Regulation of histone removal, competition with acetylation. nih.gov |
Impact on Protein Function, Localization, and Stability
The functional consequences of lysine butyrylation are diverse and context-dependent, impacting a wide array of cellular processes. ontosight.ai On histone proteins, butyrylation is strongly associated with the regulation of gene expression. By weakening the electrostatic interactions between histones and the negatively charged DNA backbone, histone butyrylation contributes to a more relaxed or 'open' chromatin structure. embopress.org This state increases the accessibility of DNA to transcription factors and the transcriptional machinery, generally promoting gene activation. embopress.orgfrontiersin.orgnih.gov Studies have shown that histone butyrylation marks are often found at the transcription start sites (TSSs) of active genes. nih.gov
Beyond histones, butyrylation of non-histone proteins is also critical for cellular regulation. This modification can modulate the catalytic activity of enzymes, control the assembly and disassembly of protein complexes, and influence protein stability and cytoskeletal organization. oup.com For example, the butyrylation of metabolic enzymes can directly alter their activity, thereby fine-tuning metabolic pathways. ontosight.ainih.gov Similarly, modification of signaling proteins can affect their interactions and activity, thereby influencing signal transduction cascades. ontosight.ai The dynamic nature of butyrylation allows cells to rapidly respond to environmental cues, such as nutrient availability, by altering the functional state of their proteome. nih.govnih.gov
Table 1: Documented Effects of Lysine Butyrylation on Protein Function
| Protein Type | Effect of Butyrylation | Functional Outcome | References |
|---|---|---|---|
| Histones (e.g., H3, H4) | Neutralizes positive charge, weakening histone-DNA interaction. | Promotes open chromatin structure and stimulates gene transcription. | embopress.orgfrontiersin.orgnih.gov |
| Metabolic Enzymes | Alters catalytic activity. | Regulates metabolic pathways in response to cellular state. | ontosight.ainih.gov |
| Transcriptional Regulators (non-histone) | Modulates DNA binding and protein-protein interactions. | Influences gene expression programs. | ontosight.ai |
| Signaling Proteins | Affects protein interactions and activity. | Modulates signal transduction pathways. | ontosight.ai |
| Structural Proteins | Impacts protein stability and interactions. | Regulates cytoskeleton dynamics and protein turnover. | oup.com |
Crosstalk and Interplay with Other Post Translational Modifications
Co-occurrence and Interaction with Other Lysine (B10760008) Acylations (e.g., Acetylation, Propionylation, Crotonylation)
Lysine butyrylation exists within a family of structurally similar short-chain fatty acid acylations that modify the ε-amino group of lysine residues. nih.govoup.com These modifications, including the well-studied acetylation (Kac), propionylation (Kpr), and crotonylation (Kcr), can co-occur on the same proteins, often on the same or adjacent lysine residues, leading to competitive, sequential, or combinatorial regulatory outcomes. oup.combiorxiv.orgresearchgate.net
A primary mechanism of interaction between different lysine acylations is direct competition for the same lysine residue. researchgate.net Since a single lysine can only be modified by one acyl group at a time, the presence of butyrylation can preclude acetylation, propionylation, or other modifications at that site, and vice versa. This competition is influenced by the local concentrations of their respective acyl-CoA donors (e.g., butyryl-CoA, acetyl-CoA) and the substrate specificity of the "writer" enzymes, such as the lysine acetyltransferases (KATs) p300/CBP, which also exhibit lysine butyryltransferase activity. nih.govnih.gov
Research has provided specific examples of this competitive relationship:
Competition with Acetylation: In spermatogenic cells, butyrylation and acetylation competitively modify lysine 5 and lysine 8 on histone H4 (H4K5, H4K8). oup.combiorxiv.orgresearchgate.net This competition has significant functional consequences, as the binding of the bromodomain-containing protein BRDT is reduced at butyrylated sites compared to acetylated ones, leading to delayed histone removal during spermatogenesis. oup.com
Shared Modification Sites: Mass spectrometry analyses have identified numerous histone sites that can be modified by butyrylation, acetylation, and propionylation. For instance, lysines 5, 8, and 12 on histone H4 are known targets for both acetylation and propionylation, while K5 and K12 are also sites for butyrylation. nih.gov This overlap inherently creates a competitive environment for modification.
| Histone Site | Acetylation (Kac) | Propionylation (Kpr) | Butyrylation (Kbu) | Reference |
|---|---|---|---|---|
| H4K5 | ✔ | ✔ | ✔ | nih.gov |
| H4K8 | ✔ | ✔ | ✔ | nih.govresearchgate.net |
| H4K12 | ✔ | ✔ | ✔ | nih.gov |
Beyond simple competition, the co-occurrence of butyrylation with other acylations can result in more complex regulatory patterns. The presence of multiple, distinct acyl marks on a single histone tail can create unique signaling platforms that are interpreted differently by "reader" proteins, leading to specific downstream effects.
A key finding is that the combination of butyrylation and acetylation can have a synergistic effect on gene expression. Studies in rice have shown that genes marked with both histone Kbu and histone acetylation exhibit significantly higher levels of transcription compared to genes with only one of these modifications. nih.govresearchgate.net This suggests a combinatorial mechanism where Kbu and Kac work together to create a more transcriptionally permissive chromatin environment than either modification could achieve alone. nih.gov This cooperative action highlights a sophisticated regulatory layer where different acyl groups are not merely redundant but can carry unique signaling information. researchgate.net
Functional Intersections with Phosphorylation, Methylation, and Ubiquitination
The regulatory crosstalk of lysine butyrylation extends beyond other acylations to include fundamentally different PTMs such as phosphorylation, methylation, and ubiquitination. nih.gov These interactions can occur through several mechanisms, including competition for the same lysine residue (in the case of methylation and ubiquitination) or allosteric regulation where modification at one site influences the addition or removal of another modification at a nearby site. researchgate.netplos.org
Intersection with Methylation: Lysine residues can be targets for both butyrylation and methylation. For example, histone H4 Lysine 12 (H4K12), a known site for butyrylation, is also subject to methylation. nih.gov The two modifications are mutually exclusive at this site. While butyrylation, like acetylation, neutralizes the positive charge of lysine and is associated with transcriptional activation, methylation preserves the positive charge and can be associated with either activation or repression depending on the site and methylation state (mono-, di-, or tri-methylation). oup.combiologists.com Therefore, the choice between butyrylation and methylation at a specific site can act as a critical switch in determining the functional state of chromatin.
Intersection with Phosphorylation: Crosstalk between acylation and phosphorylation is a well-established regulatory paradigm, often involving adjacent residues. nih.govembopress.org For instance, phosphorylation of a serine or threonine residue can influence the recruitment or activity of enzymes that add or remove acyl groups on a neighboring lysine. While direct evidence linking butyrylation and phosphorylation is still emerging, the principles observed for acetylation are likely to apply. Acetylation of a lysine residue can hinder the phosphorylation of an adjacent serine, and vice versa, providing a mechanism for integrating different signaling pathways. researchgate.net
Intersection with Ubiquitination: Ubiquitination, the attachment of a ubiquitin peptide to a lysine residue, is another modification that can compete directly with butyrylation. researchgate.net This competition has profound implications for protein stability, as ubiquitination often targets proteins for degradation by the proteasome. oup.com By occupying a lysine residue, butyrylation could protect a protein from ubiquitination and subsequent degradation, thereby increasing its stability and functional lifespan. This mechanism of crosstalk between acetylation and ubiquitination has been observed for numerous proteins, and it is plausible that butyrylation functions in a similar manner. oup.com
| Interacting PTM | Mechanism of Crosstalk | Potential Functional Outcome | Example/Principle |
|---|---|---|---|
| Acetylation | Direct competition for the same lysine residue. | Modulation of reader protein binding; differential gene expression. | Competition at H4K5/H4K8 affects BRDT binding. oup.com |
| Propionylation | Direct competition; co-occurrence. | Fine-tuning of transcriptional regulation. | Co-modification on H2B, H3, and H4 in yeast. nih.gov |
| Methylation | Direct competition for the same lysine residue. | Switch between transcriptionally active (butyrylated) and active/repressive (methylated) states. | H4K12 is a site for both butyrylation and methylation. nih.gov |
| Phosphorylation | Allosteric regulation of modifying enzymes at adjacent sites. | Integration of different signaling pathway inputs. | Modification at one site can inhibit or promote modification at a neighboring site. researchgate.net |
| Ubiquitination | Direct competition for the same lysine residue. | Regulation of protein stability. | Butyrylation can block a site from being ubiquitinated, preventing protein degradation. researchgate.netoup.com |
"Histone Code" and Lysine Butyrylation
The "histone code" hypothesis posits that the combination of different PTMs on histone tails acts as a complex signaling language, which is read by effector proteins to regulate downstream events like gene transcription and chromatin remodeling. nih.govnih.gov The discovery of lysine butyrylation adds a new layer of complexity and regulatory potential to this code. nih.gov
Butyrylation is not simply a redundant version of acetylation. Although both neutralize lysine's positive charge, the butyryl group is larger and more hydrophobic. ijbs.com This can lead to distinct structural changes in the nucleosome and differential recruitment of "reader" proteins that contain domains like bromodomains. mdpi.com For example, some bromodomains may bind preferentially to butyrylated lysine over acetylated lysine, or vice versa, translating the specific acyl mark into a unique biological output. nih.gov
Therefore, lysine butyrylation expands the histone code by:
Increasing Combinatorial Complexity: It adds another distinct modification to the array of PTMs that can occur on histones. nih.govnih.gov
Enabling Fine-Tuning: The competition and interplay between butyrylation, acetylation, and other PTMs allow for a more finely tuned response to cellular signals and metabolic states.
Providing Unique Signals: The distinct structural and chemical nature of the butyryl group can generate unique downstream signaling events compared to other acylations. researchgate.net
Emerging Research Directions in Lysine Butyrylation
Computational Method Development for Prediction of Butyrylation Sites
The identification of lysine (B10760008) butyrylation sites is fundamental to understanding its functional roles in cellular processes. frontiersin.org While mass spectrometry is a key technology for identifying post-translational modifications (PTMs), it can be labor-intensive and is not always suited for large-scale screening. nih.gov To address this, computational methods are being developed to predict butyrylation sites with greater efficiency. frontiersin.org
More recent approaches have incorporated various machine learning and deep learning techniques. oup.com These models are trained on datasets of experimentally verified butyrylation sites and can learn to recognize the patterns and features associated with this modification. nih.govfrontiersin.org The performance of these predictors is often evaluated using metrics like the area under the receiver operating characteristic (ROC) curve, with some models achieving high accuracy on both training and independent testing datasets. nih.govfrontiersin.org
Several computational tools have been developed for predicting various PTMs, and the principles behind them are often adaptable for butyrylation. researchgate.netfrontiersin.orgpeerj.com For instance, methods for predicting lysine acetylation, methylation, and succinylation have utilized support vector machines (SVMs), deep learning models, and features derived from protein sequences and structures. researchgate.netfrontiersin.org The development of these tools for other PTMs provides a solid foundation for creating more sophisticated and accurate predictors for lysine butyrylation. acs.org
Table 1: Computational Approaches for PTM Site Prediction
| Method Type | Core Technology | Key Features Utilized | Target PTM |
|---|---|---|---|
| Information Entropy-based | Random Forest | Sequence motifs, information entropy | Lysine Butyrylation |
| Machine Learning | Support Vector Machine (SVM) | Sequence information, secondary structure | Lysine Acetylation |
| Deep Learning | Recurrent Neural Network (RNN) | Sequence information from related PTMs | Lysine Propionylation |
| Deep Learning | BERT-based models | Protein sequence language representations | Lysine Crotonylation |
Exploration of Novel Butyryl-Lysine "Readers" and "Erasers"
The biological effects of lysine butyrylation are mediated by proteins that can recognize ("readers"), add ("writers"), or remove ("erasers") this modification. biorxiv.orgoup.com The identification and characterization of these proteins are crucial for understanding the regulatory networks governed by butyrylation.
"Readers" are proteins that contain specific domains capable of binding to butyrylated lysine residues. This binding event recruits downstream effector proteins to specific locations in the genome, thereby influencing processes like gene transcription. Several protein domains have been identified as readers of lysine acylation. biorxiv.org
Bromodomains (BRDs): These are well-known readers of acetylated lysine. nih.gov However, research has shown that a subset of human bromodomains can also recognize butyrylated lysine. researchgate.net For example, the bromodomains of BRD4, BRD9, and the TATA-binding protein-associated factor 1 (TAF1) have been shown to bind to butyrylated histone peptides. nih.govresearchgate.netunc.edu The ability of these bromodomains to bind different acyl groups depends on the specific architecture of their binding pockets. unc.edu For instance, BRD4's bromodomains have been shown to bind propionylated and butyrylated lysine marks on histone H3. nih.gov However, the binding affinity can vary, with some studies showing that BRD4 binds more weakly to butyrylated peptides compared to acetylated ones. nih.gov
YEATS Domains: The YEATS domain is another class of reader module that recognizes acylated lysine. acs.org The YEATS domains of proteins like AF9 and ENL have been identified as readers of various acylations, including butyrylation. acs.orgresearchgate.netnih.gov The binding pocket of YEATS domains has an "end-open" characteristic, which allows it to accommodate longer acyl chains like butyryl-lysine. acs.org
Double PHD Finger (DPF) Domains: The DPF domain has also been identified as a novel reader of lysine acylation, showing a preference for longer acyl chains like butyryl-lysine. unc.edu For example, the DPF domain of the protein MORF is a selective reader of H3K14 butyrylation. unc.edu
"Erasers" are enzymes that remove the butyryl group from lysine residues, reversing the modification. These are also known as deacylases.
Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacylases. nih.govgenenames.org Several members of the sirtuin family have been shown to have debutyrylase activity. nih.gov Specifically, SIRT1, SIRT2, and SIRT3 have demonstrated the ability to remove butyryl groups from lysine residues. nih.gov Their activity is not limited to deacetylation, as they can act on a variety of acyl modifications. nih.gov
Histone Deacetylases (HDACs): While named for their deacetylase activity, some classical, zinc-dependent HDACs can also remove longer acyl chains like butyryl groups. oup.comnih.gov For example, HDACs have been implicated in the removal of butyrylation and propionylation from histones. oup.comnih.gov
Table 2: Readers and Erasers of Lysine Butyrylation
| Category | Protein/Domain Family | Specific Examples | Function |
|---|---|---|---|
| Readers | Bromodomain | BRD4, BRD9, TAF1 | Recognize and bind to butyrylated lysine |
| YEATS Domain | ENL, AF9 | Recognize and bind to butyrylated lysine | |
| Double PHD Finger (DPF) | MORF | Recognize and bind to butyrylated lysine | |
| Erasers | Sirtuins (Class III HDACs) | SIRT1, SIRT2, SIRT3 | Remove butyryl groups from lysine |
| Classical HDACs | HDAC2, HDAC3 | Remove butyryl groups from lysine |
Investigation of Butyrylation in Specific Biological Contexts and Organisms
Research into lysine butyrylation is expanding to understand its role in various biological contexts and across different organisms, revealing its conserved yet specific functions. nih.gov
In Disease: Lysine butyrylation has been implicated in the onset and progression of several human diseases. nih.gov Dysregulation of butyrylation has been linked to cancer, cardiovascular diseases, and diabetes. nih.gov For example, functional analysis of histone butyrylation in human cells has associated this modification with pathways such as systemic lupus erythematosus, alcoholism, viral carcinogenesis, and transcriptional misregulation in cancer. frontiersin.orgnih.gov The mode of action of certain drugs for treating lymphoma and colon cancer involves the regulation of butyrylation levels, highlighting its therapeutic potential. nih.gov
In Bacteria: Lysine butyrylation is not limited to eukaryotes; it is also a significant PTM in bacteria. frontiersin.org Proteomic studies have identified hundreds of butyrylated proteins in various bacterial species, including Clostridioides acetobutylicum. acs.org In these organisms, lysine butyrylation appears to play a role in regulating metabolism. acs.org For example, in C. acetobutylicum, the levels of lysine butyrylation change during different growth phases, suggesting a role in metabolic switching. acs.org Furthermore, in some bacteria, butyrylation sites have been found to overlap with other acyl modifications like acetylation and succinylation, indicating a complex regulatory network. mdpi.com
In Plants: Lysine butyrylation is also an evolutionarily conserved PTM in plants. nih.gov In rice (Oryza sativa), histone butyrylation has been identified and is considered an active mark for gene expression. nih.govresearchgate.netebi.ac.uk Genome-wide studies have shown that histone butyrylation is enriched in the gene body regions, particularly in exons, and its presence is positively correlated with gene expression levels. nih.gov Butyrylation often co-occurs with other active histone marks, like acetylation, to regulate gene expression related to metabolic processes. nih.govresearchgate.net Studies in rice under conditions of starvation and submergence have shown that the dynamics of histone butyrylation and acetylation are regulated by environmental and metabolic cues, suggesting a role in plant adaptation. researchgate.net Immunofluorescence studies have detected lysine butyrylation in the nucleus and cytoplasm of rice root cells. researchgate.net
Q & A
Q. Advanced Research Focus
- Post-Translational Modification (PTM) Mimicry : Butyrylation mimics lysine acylation in histones, enabling epigenetic studies .
- Bioconjugation : The butyryl group serves as a handle for site-specific labeling (e.g., fluorophores or affinity tags) after deprotection .
- Stimuli-Responsive Peptides : Incorporate butyryl-protected lysine in pH- or enzyme-sensitive drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
